

"2-Bromo-1-(3-thienyl)-1-ethanone" physical and chemical properties

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Compound of Interest

Compound Name: 2-Bromo-1-(3-thienyl)-1-ethanone

Cat. No.: B072342

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An In-depth Technical Guide to 2-Bromo-1-(3-thienyl)-1-ethanone

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Bromo-1-(3-thienyl)-1-ethanone**, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, experimental methodologies, and structural information to serve as a foundational resource.

Core Chemical and Physical Properties

2-Bromo-1-(3-thienyl)-1-ethanone is a heterocyclic ketone that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.^{[1][2]} Its chemical structure consists of a thiophene ring acylated at the 3-position with a bromoacetyl group.

Quantitative Data Summary

The fundamental physical and chemical properties of **2-Bromo-1-(3-thienyl)-1-ethanone** are summarized in the table below for quick reference.

| Property | Value | Source(s) |
|-------------------|--|-----------|
| IUPAC Name | 2-bromo-1-(thiophen-3-yl)ethanone | [3][4] |
| CAS Number | 1468-82-2 | [3][4][5] |
| Molecular Formula | C ₆ H ₅ BrOS | [3][4][5] |
| Molecular Weight | 205.07 g/mol | [3][4] |
| Appearance | Off-white to light yellow powder/solid | [2] |
| Melting Point | 61 °C | [5][6] |
| Boiling Point | 247.5 ± 15.0 °C at 760 mmHg (Predicted) | [5][6] |
| Density | 1.658 ± 0.06 g/cm ³ (Predicted) | [6] |
| Flash Point | 103.5 °C | [5] |
| Purity | 96-98% (Typical) | [2][5] |
| Storage | 2-8°C, Keep in a cool place | [2][6] |
| SMILES | BrCC(=O)C1=CSC=C1 | [3][4] |
| InChI Key | TXEJYUFJFSPCHH-UHFFFAOYSA-N | [3][4] |

Spectroscopic Properties

While specific spectra for **2-Bromo-1-(3-thienyl)-1-ethanone** are not detailed in the provided results, the expected spectroscopic characteristics can be inferred from the functional groups present in the molecule.

- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show a strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1660–1770 cm⁻¹.^[7] For α,β-unsaturated ketones, this peak appears in the 1666-1685 cm⁻¹ region.^[7]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- ^1H NMR: The aldehydic proton is highly deshielded, appearing far downfield.^[7] Protons on the carbon alpha to the carbonyl group will also be downfield. The protons on the thiophene ring will exhibit characteristic shifts and coupling patterns.
- ^{13}C NMR: A distinctive peak for the carbonyl carbon is expected in the 190-215 ppm range, which is a strong indicator of a ketone or aldehyde.^[7]
- Mass Spectrometry: Common fragmentation patterns for ketones include the McLafferty rearrangement and alpha-cleavage.^[7]

Experimental Protocols

An experimental protocol for the synthesis of a structurally related compound, 1-(3-Bromo-2-thienyl)ethanone, involves a Friedel-Crafts acylation reaction.^[1] A similar approach can be adapted for the synthesis of **2-Bromo-1-(3-thienyl)-1-ethanone**, which would typically involve the bromination of 1-(3-thienyl)ethanone.

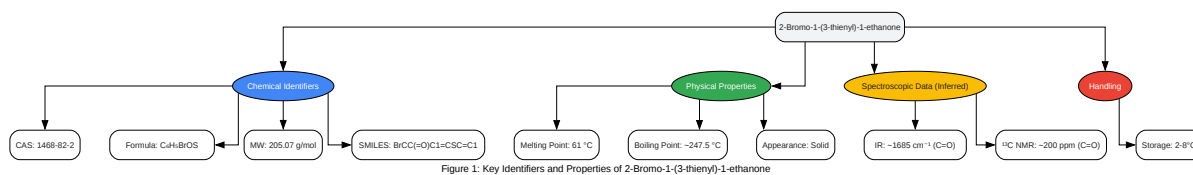
Illustrative Synthesis of 1-(3-Bromo-2-thienyl)ethanone:^[1]

- Reaction Setup: A three-necked, round-bottomed flask is charged with dichloromethane (CH_2Cl_2) and anhydrous aluminum chloride (AlCl_3). The flask is cooled to 0°C (273 K).
- Addition of Acetyl Chloride: A solution of freshly distilled acetyl chloride in CH_2Cl_2 is added dropwise over 30 minutes.
- Stirring: The reaction mixture is stirred for 1 hour at 0°C .
- Addition of 3-Bromothiophene: The mixture is further cooled to -23°C (250 K), and a solution of 3-bromothiophene in CH_2Cl_2 is added dropwise over 1 hour.
- Reaction Completion: The reaction is stirred for 30 minutes at -23°C , then slowly warmed to room temperature and stirred for an additional hour.

This procedure outlines the acylation of a brominated thiophene. The synthesis of the title compound would likely follow the reverse, with the acylation of thiophene followed by bromination of the acetyl group.

Diagrams and Workflows

The following diagrams illustrate the logical relationships of the compound's properties and a potential synthetic workflow.



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Caption: Key properties of **2-Bromo-1-(3-thienyl)-1-ethanone**.

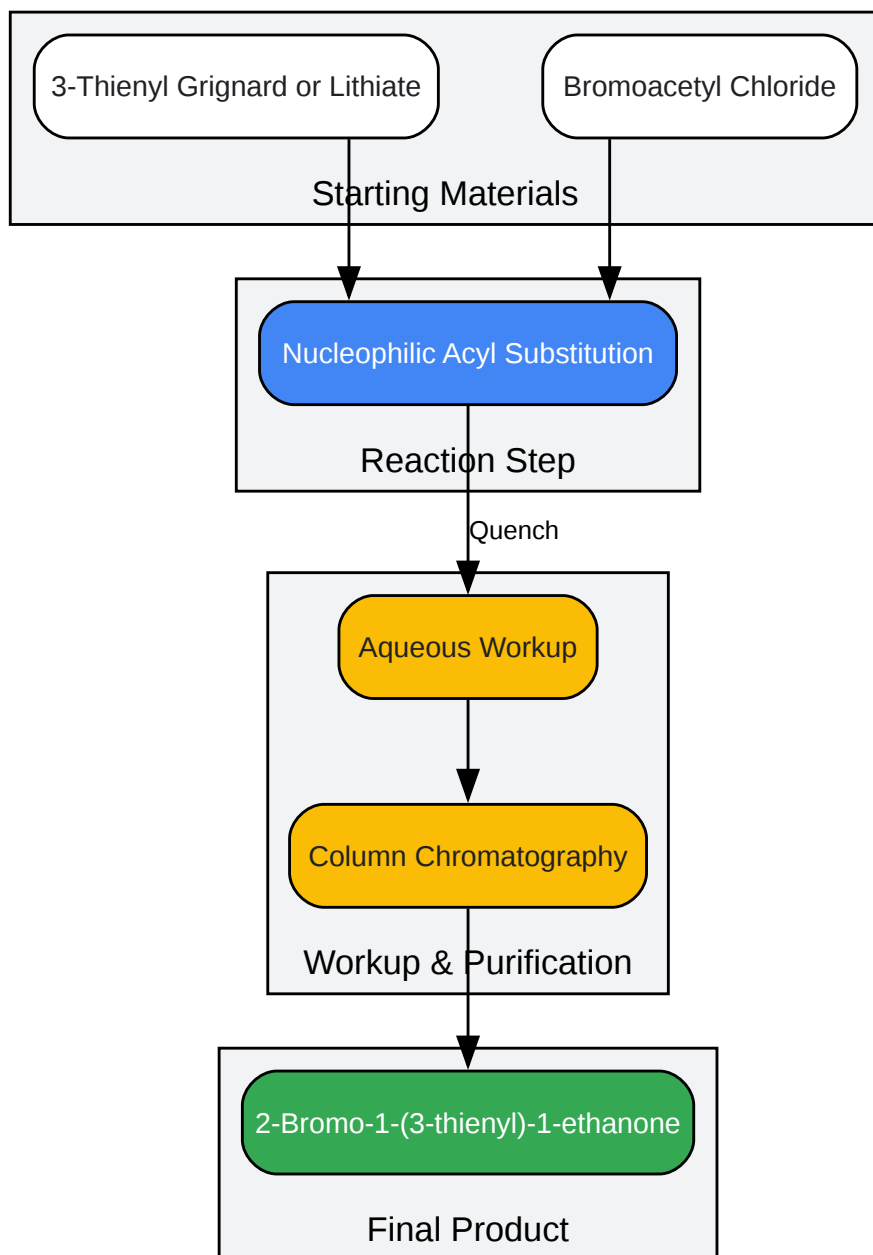


Figure 2: Plausible Synthetic Workflow

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Caption: A plausible synthetic route to the target compound.

Applications and Relevance

Acetyl thiophenes and their derivatives are recognized as important bioactive intermediates for the creation of novel heterocyclic compounds.[1] They are utilized in the synthesis of various pharmaceutical compounds and derivatives that exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and antibacterial activities.[1] The title compound, as a bromoacetyl derivative, is a potent alkylating agent, making it a versatile building block for introducing the 3-thienoylmethyl group into various molecular scaffolds.

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